REACTION_CXSMILES
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ClC1C=CC=C(C(OO)=[O:9])C=1.[Cl:12][C:13]1[C:14]([CH3:20])=[N:15][CH:16]=[CH:17][C:18]=1[Cl:19].FC(F)(F)C(OC(=O)C(F)(F)F)=O.CO>ClCCl>[Cl:12][C:13]1[C:14]([CH2:20][OH:9])=[N:15][CH:16]=[CH:17][C:18]=1[Cl:19]
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Name
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|
Quantity
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32.63 g
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Type
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reactant
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Smiles
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ClC1=CC(=CC=C1)C(=O)OO
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Name
|
|
Quantity
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25.53 g
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Type
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reactant
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Smiles
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ClC=1C(=NC=CC1Cl)C
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Name
|
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Quantity
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400 mL
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Type
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solvent
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Smiles
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ClCCl
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Name
|
|
Quantity
|
100 mL
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Type
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solvent
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Smiles
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ClCCl
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Name
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Quantity
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30 mL
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Type
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reactant
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Smiles
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FC(C(=O)OC(C(F)(F)F)=O)(F)F
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Name
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Quantity
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100 mL
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Type
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reactant
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Smiles
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CO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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maintaining the temperature at 20°-25°
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Type
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WASH
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Details
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the solution was washed with 1 N NAOH
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Type
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DRY_WITH_MATERIAL
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Details
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dried (K2CO3 )
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
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to give a pale yellow solution
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Type
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TEMPERATURE
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Details
|
maintaining the temperature at 15°-20°
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Type
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WAIT
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Details
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After standing for 2 days at room temperature
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Duration
|
2 d
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Type
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CUSTOM
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Details
|
the solution evaporated under reduced presure
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Type
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ADDITION
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Details
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The residue was treated with aqueous sodium carbonate
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Type
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EXTRACTION
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Details
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extracted into dichloromethane
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Type
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CUSTOM
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Details
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After drying
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Type
|
CUSTOM
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Details
|
(K2CO3 ) and removal of solvent
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Type
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CUSTOM
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Details
|
the residue was recrystallised from pet. ether (60/80 )
|
Reaction Time |
16 h |
Name
|
|
Type
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product
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Smiles
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ClC=1C(=NC=CC1Cl)CO
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |